Felodipine-d8
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Overview
Description
Felodipine-d8 is a deuterated form of felodipine, a calcium channel blocker used primarily for the treatment of hypertension and angina. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of felodipine due to its stability and distinguishable mass spectrometric profile.
Mechanism of Action
Target of Action
Felodipine-d8 primarily targets vascular smooth muscle cells . It acts by stabilizing voltage-gated L-type calcium channels in their inactive conformation . In addition to binding to L-type calcium channels, felodipine binds to a number of calcium-binding proteins . It also exhibits competitive antagonism of the mineralocorticoid receptor .
Mode of Action
Felodipine inhibits the influx of calcium ions through voltage-gated L-type calcium channels . This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction . It also reversibly competes against other dihydropyridine calcium channel blockers for dihydropyridine binding sites in vascular smooth muscle and cultured rabbit atrial cells .
Biochemical Pathways
Felodipine affects the calcium ion transport pathway. By inhibiting the influx of calcium in smooth muscle cells, it prevents calcium-dependent myocyte contraction and vasoconstriction . This leads to a relaxation of coronary vascular smooth muscle and coronary vasodilation .
Pharmacokinetics
Felodipine is extensively metabolized in humans . It shows low oral bioavailability due to high first-pass metabolism . It is a sensitive substrate of cytochrome P450 (CYP) 3A4 . The metabolism of felodipine to dehydrofelodipine by CYP3A4 is well captured in the pharmacokinetic model .
Result of Action
The pharmacodynamic effect of felodipine directly correlates with its plasma concentration . It induces autophagy and clears diverse aggregate-prone, neurodegenerative disease-associated proteins . Felodipine can clear mutant α-synuclein in mouse brains at plasma concentrations similar to those that would be seen in humans taking the drug .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the oral bioavailability of poorly water-soluble drugs like felodipine can be enhanced by techniques such as particle size reduction, solubilization, salt formation, and preparation of solid dispersion . These techniques aim to increase the dissolution of the drug, thereby improving its bioavailability .
Biochemical Analysis
Biochemical Properties
Felodipine-d8, as a calcium channel blocker, plays a significant role in biochemical reactions. It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, this compound prevents calcium-dependent myocyte contraction and vasoconstriction . It also binds to a number of calcium-binding proteins .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by preventing calcium-dependent myocyte contraction, which leads to vasodilation . This action can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of voltage-gated L-type calcium channels . This inhibition prevents the influx of calcium ions into vascular smooth muscle cells, leading to muscle relaxation and vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown prolonged drug release and improved antihypertensive effect . The in vivo studies showed a significant increase in plasma Felodipine levels compared to controls, with no apparent effect on systemic Felodipine clearance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study showed that Felodipine induced autophagy in mouse brains at plasma concentrations similar to those that would be seen in humans taking the drug .
Metabolic Pathways
This compound is metabolized to dehydrofelodipine by CYP3A4, sufficiently capturing the first-pass metabolism and the subsequent metabolism of dehydrofelodipine by CYP3A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Felodipine-d8 involves the incorporation of deuterium atoms into the felodipine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in felodipine with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of felodipine. This ensures that the final product is fully deuterated.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:
Reaction Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Felodipine-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding pyridine derivative.
Reduction: Reduction reactions can convert this compound back to its dihydropyridine form.
Substitution: Substitution reactions can occur at the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Produces pyridine derivatives.
Reduction: Yields dihydropyridine derivatives.
Substitution: Results in various substituted felodipine analogs.
Scientific Research Applications
Felodipine-d8 is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of felodipine.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on felodipine metabolism.
Stable Isotope Labeling: Employed in mass spectrometry for accurate quantification and tracing of felodipine in biological samples.
Comparison with Similar Compounds
Felodipine-d8 can be compared with other calcium channel blockers such as:
Amlodipine: Another dihydropyridine calcium channel blocker with a longer half-life and different pharmacokinetic profile.
Nifedipine: Similar in structure but with a shorter duration of action and different side effect profile.
Lercanidipine: Known for its high lipophilicity and longer duration of action.
Uniqueness
This compound’s uniqueness lies in its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies using mass spectrometry.
Properties
CAS No. |
1346602-65-0 |
---|---|
Molecular Formula |
C18H11D8Cl2NO4 |
Molecular Weight |
392.30 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
72509-76-3 (unlabelled) |
Synonyms |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3-Ethyl-d5 5-Methyl-d3 Ester |
tag |
Felodipine |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.